(Z)-ethyl 2-(6-methyl-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Beschreibung
Eigenschaften
IUPAC Name |
ethyl 2-[6-methyl-2-(4-morpholin-4-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6S2/c1-3-32-21(27)15-26-19-9-4-16(2)14-20(19)33-23(26)24-22(28)17-5-7-18(8-6-17)34(29,30)25-10-12-31-13-11-25/h4-9,14H,3,10-13,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOJMQRXTIMEHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(Z)-ethyl 2-(6-methyl-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, including in vitro studies, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by a thiazole ring, an ethyl acetate moiety, and a morpholinosulfonyl group. This unique arrangement is thought to contribute to its biological efficacy.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.22 to 0.25 μg/mL against various pathogens, indicating potent antibacterial activity .
The antimicrobial action is believed to involve:
- Inhibition of DNA gyrase : This enzyme is crucial for bacterial DNA replication. Compounds like (Z)-ethyl 2-(6-methyl-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate demonstrate IC50 values ranging from 12.27 to 31.64 μM against DNA gyrase .
- Folate synthesis inhibition : The compound also acts as a dihydrofolate reductase (DHFR) inhibitor with IC50 values between 0.52 and 2.67 μM, disrupting folate synthesis essential for bacterial growth .
Anticancer Potential
The compound's structure suggests potential activity against cancer cell lines, particularly through the inhibition of epidermal growth factor receptors (EGFR). Recent research has focused on morpholinosulfonyl derivatives as promising candidates for targeting EGFR pathways, which are often dysregulated in cancers .
Case Studies
- EGFR Inhibition : A study evaluated the antiproliferative effects of morpholinosulfonyl isatins on cancer cell lines, showing significant reduction in cell viability in vitro, suggesting that similar derivatives may exhibit anticancer properties .
- Combination Therapy : Research indicates that combining thiazole derivatives with established antibiotics can enhance efficacy against resistant strains like MRSA, highlighting the potential for (Z)-ethyl 2-(6-methyl-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate in combination therapies .
Safety Profile
Toxicological assessments reveal that derivatives of this compound exhibit low hemolytic activity (% lysis range from 3.23 to 15.22%), indicating a favorable safety profile compared to conventional treatments . Non-cytotoxicity was also observed with IC50 values greater than 60 μM.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including this compound, exhibit notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. Modifications in the benzothiazole structure can significantly enhance antibacterial potency, suggesting that this compound may serve as a template for developing new antimicrobial agents.
Anti-inflammatory Properties
Benzothiazole derivatives are recognized for their anti-inflammatory effects. In vitro studies have demonstrated that compounds similar to this one can inhibit pro-inflammatory cytokines and enzymes, such as lipoxygenase. The structure–activity relationship indicates that specific substitutions can enhance anti-inflammatory efficacy, making this compound potentially useful in treating inflammatory diseases.
Antioxidant Activity
The compound has been evaluated for its antioxidant potential, which is critical in combating oxidative stress-related diseases. Studies suggest that the presence of the methylsulfonyl group improves the radical scavenging ability of the compound, indicating its potential role in antioxidant therapies.
Case Study on Antimicrobial Activity
A recent study synthesized a series of benzothiazole derivatives and tested their antibacterial activity against clinical isolates. The results indicated that certain derivatives exhibited a Minimum Inhibitory Concentration (MIC) lower than standard antibiotics, suggesting potential as new antimicrobial agents.
Case Study on Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of benzothiazole derivatives, revealing that specific substitutions significantly reduced inflammation markers in cellular models. This underscores the therapeutic potential of this compound in treating inflammatory diseases.
Synthesis and Research Applications
The synthesis of (Z)-ethyl 2-(6-methyl-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step reactions including cyclization and substitution reactions. The methods for synthesizing benzothiazole derivatives have been extensively reviewed, emphasizing the importance of substitution patterns on biological activity.
Vergleich Mit ähnlichen Verbindungen
Comparative Data Table
Research Findings and Implications
- Synthetic Pathways: The target compound’s morpholinosulfonyl group likely requires specialized sulfonation steps, unlike nitro or cyano analogs synthesized via direct substitution .
- Biological Activity: The morpholinosulfonyl moiety may enhance target selectivity in human enzymes compared to nitro or indole derivatives, which exhibit broader reactivity .
- Toxicity and Environmental Impact : Unlike sulfonylurea herbicides, the target compound’s benzothiazole core may pose distinct ecotoxicological risks, necessitating further study .
Q & A
Q. How to integrate findings with existing theoretical frameworks in medicinal chemistry?
- Methodological Answer :
- Target-Based Design : Align with kinase inhibitor frameworks (e.g., ATP-binding pocket interactions).
- Pharmacophore Mapping : Highlight the benzoyl-imino-thiazole triad as a critical pharmacophore.
- Literature Meta-Analysis : Compare with triazole-thiadiazole hybrids to identify shared bioactivity motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
